

Independent Verification of DS18561882 IC50 Values: A Comparative Guide

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Compound of Interest

Compound Name: DS18561882

Cat. No.: B8095293

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the MTHFD2 inhibitor **DS18561882** with other relevant compounds, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in independently verifying and contextualizing the IC50 values of **DS18561882**.

Introduction to DS18561882 and MTHFD2 Inhibition

DS18561882 is a potent and highly selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.^{[1][2]} MTHFD2 is overexpressed in various cancers and plays a key role in providing one-carbon units for the synthesis of purines and thymidylate, which are essential for DNA replication and repair.^{[3][4]} Inhibition of MTHFD2 disrupts these processes, leading to replication stress and ultimately, the suppression of cancer cell growth.^{[5][6]} The selective targeting of MTHFD2 is a promising therapeutic strategy due to its low expression in most healthy adult tissues.^[3]

Comparative Analysis of MTHFD2 Inhibitors

This section compares the biochemical potency and cellular activity of **DS18561882** with two other notable MTHFD2 inhibitors: LY345899, a dual MTHFD1/2 inhibitor, and TH9619, a potent MTHFD1/2 inhibitor.

Compound	Target(s)	IC50 (MTHFD2)	IC50 (MTHFD1)	GI50 (Cell Line)	Reference
DS18561882	MTHFD2	6.3 nM	570 nM	140 nM (MDA-MB-231)	[1] [2]
LY345899	MTHFD1/2	663 nM	96 nM	Not specified	[3] [7]
TH9619	MTHFD1/2	47 nM	47 nM	Not specified	

Key Observations:

- **DS18561882** demonstrates high potency against MTHFD2 with an IC50 value in the low nanomolar range.[\[8\]](#)
- It exhibits significant selectivity for MTHFD2 over MTHFD1, with an approximately 90-fold difference in IC50 values.
- In a cellular context, **DS18561882** effectively inhibits the growth of the MDA-MB-231 breast cancer cell line with a GI50 of 140 nM.[\[1\]](#)[\[2\]](#)[\[9\]](#)
- LY345899, in contrast, is more potent against MTHFD1 than MTHFD2.[\[3\]](#)[\[7\]](#)
- TH9619 is a potent inhibitor of both MTHFD1 and MTHFD2.[\[10\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and verify the presented data.

Biochemical IC50 Determination Assay (for DS18561882, LY345899, and TH9619)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of compounds against recombinant MTHFD2 and MTHFD1 enzymes.

Materials:

- Recombinant human MTHFD2 and MTHFD1 protein
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.01% Tween-20)
- NAD⁺ (cofactor)
- Substrate (e.g., 5,10-methylenetetrahydrofolate)
- Test compounds (**DS18561882**, LY345899, TH9619) dissolved in DMSO
- 384-well assay plates
- Plate reader capable of measuring absorbance or fluorescence

Procedure:

- **Compound Preparation:** Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
- **Reaction Mixture:** In each well of the 384-well plate, add the assay buffer, recombinant MTHFD2 or MTHFD1 enzyme, and the diluted test compound.
- **Initiation:** Initiate the enzymatic reaction by adding NAD⁺ and the substrate to each well.
- **Incubation:** Incubate the plate at 37°C for a predetermined period (e.g., 30-60 minutes).
- **Detection:** Measure the production of NADH, a product of the dehydrogenase reaction, by monitoring the change in absorbance at 340 nm or by using a coupled fluorescent detection system.
- **Data Analysis:** Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular GI₅₀ Determination Assay (for **DS18561882**)

This protocol describes a method for determining the half-maximal growth inhibition (GI₅₀) of a compound on a cancer cell line.

Materials:

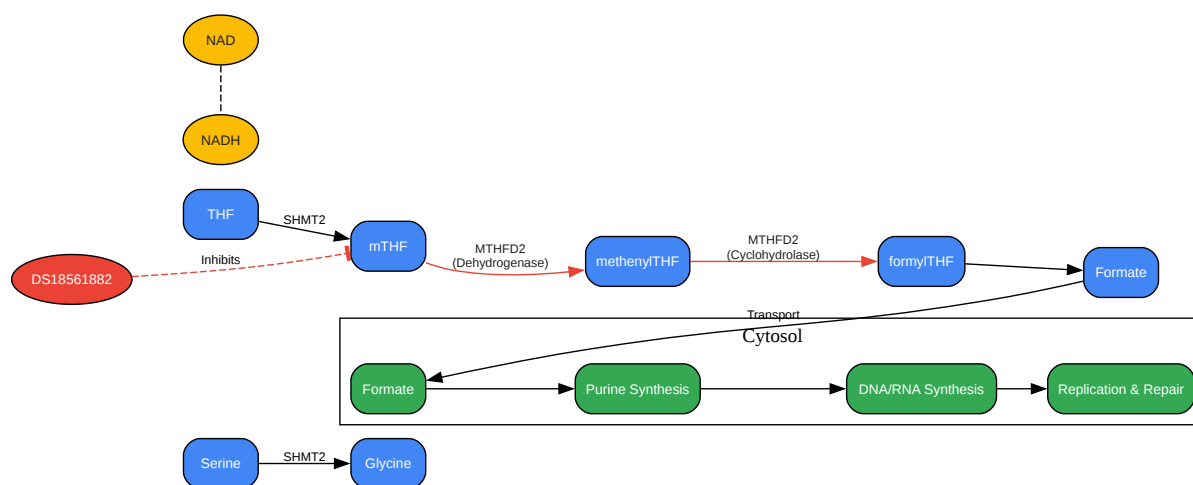
- MDA-MB-231 breast cancer cell line
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **DS18561882** dissolved in DMSO
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader

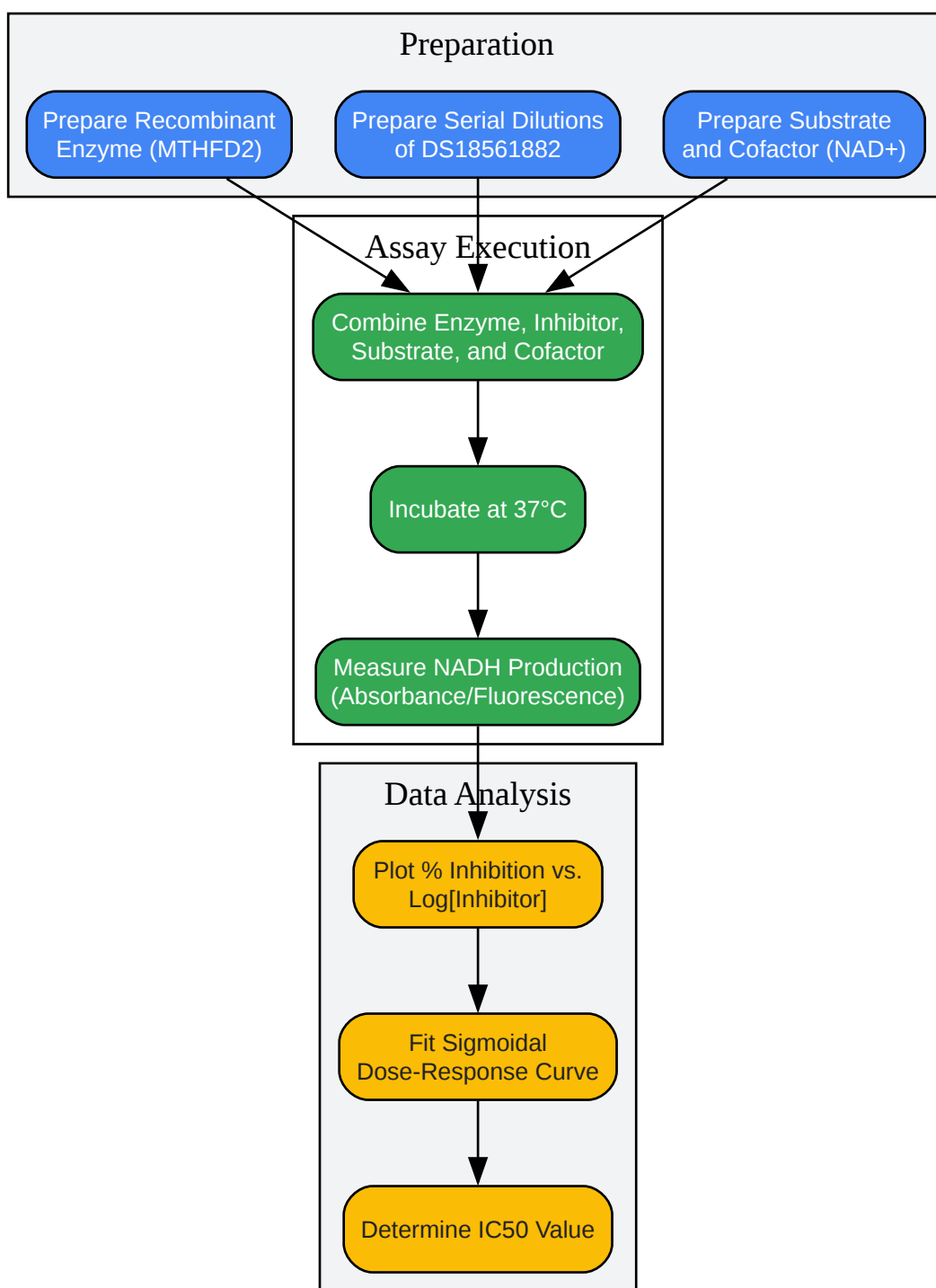
Procedure:

- **Cell Seeding:** Seed MDA-MB-231 cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **DS18561882** in complete cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-cell control.
- **Incubation:** Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
- **Viability Assessment:** Add the cell viability reagent to each well according to the manufacturer's instructions.
- **Detection:** Measure the absorbance or luminescence using a plate reader.
- **Data Analysis:** Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI₅₀ value.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway affected by MTHFD2 inhibition and the general workflow for determining IC₅₀ values.





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